P22077

概要

説明

P 22077 は、ユビキチン特異的プロテアーゼ 7 (USP7) およびユビキチン特異的プロテアーゼ 47 (USP47) の阻害剤として知られる化学化合物です。 特に癌生物学および神経生物学の分野において、科学研究で大きな可能性を示しています .

科学的研究の応用

P 22077 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the function of deubiquitinating enzymes.

Biology: It helps in understanding the role of ubiquitination in cellular processes.

Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit USP7 and USP47, which are involved in the regulation of tumor suppressor proteins

Industry: It is used in the development of new drugs and therapeutic agents

準備方法

P 22077 の合成は、コア構造の調製から始まるいくつかのステップを含みますP 22077 の工業生産では、高純度と収率を確保するために、反応条件を厳密に制御する必要があります .

化学反応の分析

P 22077 は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: この反応は、1 つの原子または原子群を別の原子または原子群と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

P 22077 は、幅広い科学研究への応用があります。

化学: 脱ユビキチン化酵素の機能を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるユビキチン化の役割を理解するのに役立ちます。

医学: 腫瘍抑制タンパク質の調節に関与する USP7 および USP47 を阻害する能力により、癌治療における潜在的な治療効果があります

作用機序

P 22077 は、ユビキチン特異的プロテアーゼ 7 およびユビキチン特異的プロテアーゼ 47 の活性を阻害することでその効果を発揮しますこれらの酵素を阻害することにより、P 22077 は重要な調節タンパク質の脱ユビキチン化を防ぎ、ユビキチン化タンパク質の蓄積と下流シグナル伝達経路の活性化につながります .

類似化合物との比較

P 22077 は、ユビキチン特異的プロテアーゼ 7 およびユビキチン特異的プロテアーゼ 47 の両方を選択的に阻害する能力においてユニークです。類似の化合物には、以下が含まれます。

P5091: ユビキチン特異的プロテアーゼ 7 の別の阻害剤ですが、選択性と効力は異なります。

HBX19818: 脱ユビキチン化酵素を阻害する化合物ですが、より広範囲の標的を対象としています

生物活性

P22077 is a small molecule inhibitor primarily known for its role as a USP7 (Ubiquitin-Specific Protease 7) inhibitor. Its biological activity has been extensively studied, particularly in the context of inflammation and cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various signaling pathways, and relevant case studies.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of Inflammatory Responses : this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. This inhibition occurs through the suppression of the NF-κB and MAPK signaling pathways, which are crucial for mediating inflammatory responses in macrophages and other immune cells .

- Stabilization of p53 : In neuroblastoma cells, this compound stabilizes the tumor suppressor protein p53 by promoting the degradation of HDM2 (Human Double Minute 2), an E3 ubiquitin ligase that targets p53 for degradation. This stabilization leads to increased apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent .

Inhibition of Inflammatory Cytokines

A study conducted on Raw264.7 cells demonstrated that treatment with this compound significantly reduced LPS-induced phosphorylation of key proteins involved in the NF-κB and MAPK pathways. Specifically, it inhibited the phosphorylation of p65 and IKKα/β, as well as ERK and p38 MAPK .

Table 1: Effects of this compound on Cytokine Release

| Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-1β | 1200 | 200 |

| IL-6 | 1000 | 150 |

This table illustrates the significant reduction in pro-inflammatory cytokine levels following treatment with this compound.

Neuroblastoma Growth Inhibition

In neuroblastoma cell lines (IMR-32 and SH-SY5Y), this compound was found to enhance p53 stability while reducing HDM2 levels. This effect was less pronounced in p53 mutant SK-N-AS cells, indicating that the efficacy of this compound may be dependent on the p53 status of the tumor cells .

Table 2: Impact of this compound on p53 and HDM2 Levels

| Cell Line | p53 Level (Relative) | HDM2 Level (Relative) |

|---|---|---|

| IMR-32 | Increased | Decreased |

| SH-SY5Y | Increased | Decreased |

| SK-N-AS | No change | No change |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Inflammation Model in Mice : In a murine model, intraperitoneal administration of this compound prior to LPS challenge resulted in decreased serum levels of inflammatory cytokines and reduced pulmonary edema, suggesting its potential utility in treating inflammatory diseases .

- Neuroblastoma Treatment : A case study involving neuroblastoma patients indicated that targeting USP7 with inhibitors like this compound could be a promising strategy to enhance the effectiveness of existing therapies by stabilizing p53 and inducing apoptosis in tumor cells .

特性

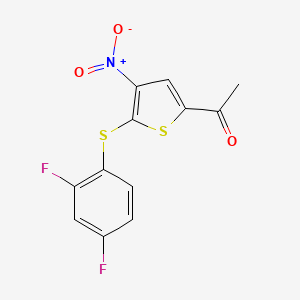

IUPAC Name |

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMGGNACJHXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677376 | |

| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247819-59-5 | |

| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:

- Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []

- MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]

- Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []

- SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []

- SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []

ANone: The provided research does not specifically address the material compatibility and stability of this compound under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.

ANone: this compound itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.

ANone: While the research excerpts highlight the biological activity of this compound, they do not delve into specific SAR studies. Determining the impact of structural modifications on this compound's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.

ANone: The research excerpts primarily focus on the biological activity of this compound and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.

ANone: While the research highlights the in vitro and in vivo efficacy of this compound in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.

ANone: Numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models:

- In vitro: this compound demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []

- In vivo: this compound exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, this compound reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []

ANone: The provided research snippets primarily focus on the therapeutic potential of this compound. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.

A: One study mentioned the use of nanoformulated this compound, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.

ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of this compound. Further research and investigation are necessary to address these important considerations.

ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like this compound has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.

A: Research on this compound and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。